N-(1-Adamantyl)isonicotinamide
Description
Adamantane (B196018) Framework
Adamantane is a tricyclic hydrocarbon with a unique cage-like structure that is the smallest unit of a diamond crystal lattice. researchgate.net This rigid and sterically demanding three-dimensional structure is a key feature utilized in medicinal chemistry. nih.govpublish.csiro.au The incorporation of an adamantyl group into a molecule typically increases its lipophilicity, a property that can significantly influence its bioavailability and ability to cross biological membranes. researchgate.netnih.gov
The adamantane scaffold provides several advantages in drug design:
Rigid Scaffold : Its rigid nature allows for the precise spatial positioning of functional groups, which can lead to more effective interactions with biological targets. nih.govpublish.csiro.au
Enhanced Lipophilicity : The hydrocarbon cage increases the molecule's affinity for nonpolar environments, which can modify its pharmacokinetic profile. researchgate.netnih.gov
Metabolic Stability : The adamantane nucleus can sometimes protect the rest of the molecule from metabolic degradation, potentially enhancing the stability of the drug in vivo. nih.govnih.gov
The utility of the adamantane moiety is well-established, with several adamantane-based drugs successfully marketed, including the antiviral agent amantadine (B194251) and the Alzheimer's disease medication memantine. researchgate.netnih.gov These examples underscore the value of the adamantane fragment in developing therapeutically relevant compounds. ontosight.ai
Nicotinamide (B372718) Framework
Isonicotinamide (B137802), or pyridine-4-carboxamide, is a structural isomer of nicotinamide (pyridine-3-carboxamide). wikipedia.org Nicotinamide is a form of vitamin B3 and a fundamental component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). beilstein-journals.orgebi.ac.uk NAD+ is a critical cofactor in cellular redox reactions and plays a central role in metabolism. beilstein-journals.org
The pyridine (B92270) ring, a core component of both isonicotinamide and nicotinamide, is a common feature in many biologically active compounds. nih.gov Derivatives of nicotinamide and other pyridinecarboxamides are explored for a wide range of applications in chemical and biological research due to their ability to participate in various molecular interactions. nih.govrsc.org The synthesis of various nicotinamide derivatives is a subject of considerable interest for applications ranging from biocatalysis to the development of enzyme inhibitors. nih.govrsc.org Isonicotinamide itself is used as a building block in material synthesis and the creation of more complex molecules. wikipedia.org The combination of the adamantane group with the isonicotinamide moiety in N-(1-Adamantyl)isonicotinamide thus represents a fusion of a lipophilic, three-dimensional anchor with a polar, heterocyclic system known for its role in biological processes.
Structure
3D Structure
Properties
CAS No. |
24813-24-9 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N-(1-adamantyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N2O/c19-15(14-1-3-17-4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,18,19) |
InChI Key |
ZYHRNAFWSGXHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Significance of Adamantyl Substituted Pyridinecarboxamides in Chemical Research
Established Synthetic Routes for this compound
The most common and established method for synthesizing this compound involves the formation of an amide linkage between an adamantane moiety and an isonicotinic acid precursor.
The principal starting materials for the synthesis of this compound are:
1-Adamantylamine: This provides the bulky, lipophilic adamantyl group. It is a readily available primary amine with a rigid, cage-like structure.
Isonicotinic Acid or its Derivatives: The isonicotinoyl moiety is typically derived from isonicotinic acid itself or a more reactive form, such as:
Isonicotinoyl chloride: An acyl chloride that reacts readily with amines to form amides.
Isonicotinic acid: Used in conjunction with coupling agents to facilitate amide bond formation.
A related precursor, isoniazid (B1672263) (isonicotinohydrazide), is used to create derivatives where the linker between the adamantane and pyridine rings is modified. nih.gov
The synthesis is typically an acylation reaction where the nucleophilic 1-adamantylamine attacks the electrophilic carbonyl carbon of the isonicotinic acid derivative.
One established method involves the reaction of 1-adamantylamine with isonicotinoyl chloride. mdpi.com The reaction is generally carried out in a suitable solvent, and the resulting product is isolated after workup. A detailed study describes a synthesis yielding 63% of this compound, which was characterized by its melting point and spectroscopic data. mdpi.com
Alternatively, direct coupling of isonicotinic acid with 1-adamantylamine can be achieved using standard peptide coupling reagents. While not detailed specifically for the parent compound in the provided research, this is a standard method for forming such amide bonds. For instance, derivatives have been synthesized using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in a solvent like dry dimethylformamide (DMF). ijpsr.info
The table below summarizes a typical synthetic protocol found in the literature.
| Parameter | Value | Reference |
| Reactant 1 | 1-Adamantylamine | mdpi.com |
| Reactant 2 | Isonicotinoyl chloride | mdpi.com |
| Product | This compound | mdpi.com |
| Yield | 63% | mdpi.com |
| Melting Point | 128–130 °C | mdpi.com |
| Characterization | IR, 1H NMR | mdpi.com |
This table is interactive. Click on the reference for more details.
Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts. Common techniques include:
Recrystallization: The product can be purified by recrystallization from a suitable solvent mixture, such as ether and hexane. mdpi.com
Flash Chromatography: This technique is used for more precise purification, separating the target compound based on its polarity. nih.gov
Aqueous Workup: The reaction mixture is often treated with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize acid byproducts and then extracted with an organic solvent. nih.govmdpi.com
Design and Synthesis of this compound Derivatives
The structural scaffold of this compound allows for extensive modification to explore structure-activity relationships for various applications.
Derivatization strategies generally focus on three main areas of the molecule: the pyridine ring, the adamantane cage, and the amide linker.
Pyridine Ring Functionalization: Substituents can be introduced onto the pyridine ring to alter the electronic properties and steric profile of the molecule. For example, palladium- and copper-catalyzed reactions can be used to couple adamantane-containing amines with substituted bromopyridines, demonstrating a pathway to N-(1-adamantyl)aminopyridine derivatives. journal-vniispk.ru Oxidation of the pyridine nitrogen leads to the corresponding N-oxide derivative, which can alter the compound's pharmacokinetic profile. ontosight.ai
Adamantane Cage Modification: While less common for this specific compound, the adamantane moiety itself can be functionalized. For example, hydroxylation of the adamantyl group is a known metabolic pathway for related adamantane-containing drugs. nih.gov Synthetic strategies can introduce functional groups like hydroxyls at various positions on the cage. researchgate.net
Amide Linker Modification: The amide linker is crucial for the structural integrity of the molecule but can be replaced or extended. Research on related compounds has explored replacing the direct amide bond with longer chains or different functional groups to optimize biological interactions. nih.gov For example, an N'-(adamantane-1-carbonyl)isonicotinohydrazide has been synthesized from isoniazid and 1-adamantanecarboxylic acid, which introduces a hydrazide group next to the carbonyl. nih.gov
The following table details a synthesized derivative of the core structure.
| Compound Name | Synthetic Route | Yield | Characterization | Reference |
| N'-(adamantane-1-carbonyl)isonicotinohydrazide | Isoniazid (INH) and 1-adamantanecarboxylic acid | 87% | 1H NMR, 13C NMR, HRMS | nih.gov |
This table is interactive. Users can sort by column.
The nature of the linker and the substituents on the aromatic ring can profoundly influence the properties of adamantane-based compounds. mdpi.com The amide bond is a stable, neutral linker possessing both hydrogen-bond accepting and donating properties, a feature common in over 25% of known drugs. ijpsr.info
Linker Chemistry: In related adamantane amides, linkers such as acetamide have been investigated. nih.gov Studies on analogous structures show that even minor changes, like extending the carbon chain or introducing an ether or thioether linker, can significantly impact biological activity, suggesting that linker flexibility is a key optimization parameter. nih.govnih.gov
Substituent Effects: The electronic properties of substituents on the aromatic ring are critical. mdpi.com For similar adamantyl carboxamides, the introduction of various substituents (e.g., amino, methyl, chloro) at different positions on an aromatic ring has been shown to dramatically increase or decrease biological potency, highlighting the sensitivity of the molecular target to both steric and electronic changes. nih.gov For instance, an amino group was found to be favorable in one position, while a methyl group at the same position was not. nih.gov These findings underscore the importance of systematic exploration of substituent effects in the design of novel this compound derivatives.
Methodologies for Preparing Stereoisomers and Analogs
The synthesis of stereoisomers and analogs of this compound is a key area of research for exploring the structure-activity relationships of this compound class. Methodologies focus on introducing chirality either in the adamantane core or through modifications of the isonicotinamide (B137802) moiety, as well as the preparation of a diverse range of structural analogs.
Preparation of Stereoisomers
While this compound itself is achiral, the introduction of substituents on the adamantane ring or the pyridine ring can create chiral centers. The preparation of enantiomerically pure or enriched stereoisomers can be achieved through stereoselective synthesis or chiral resolution.
Stereoselective Synthesis:
Stereoselective synthesis aims to create a specific stereoisomer directly. This can be accomplished by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For adamantane derivatives, stereoselective approaches often involve the construction of the adamantane cage in a controlled manner or the enantioselective functionalization of a pre-existing adamantane core.
One notable approach involves the stereoselective synthesis of adamantane-substituted heterocycles. For instance, a series of (R)- and (S)-isomers of new adamantane-substituted heterocycles have been synthesized. researchgate.netrsc.org This was achieved through the transformation of adamantyl-substituted N-Boc-homoallylamines into piperidine-2,4-diones via cyclic bromourethanes and key intermediate enol esters. researchgate.netrsc.org This general strategy highlights a pathway to chiral adamantane-containing building blocks that could be adapted for the synthesis of chiral this compound analogs.
Another strategy focuses on the synthesis of chiral 1,2-disubstituted adamantane derivatives. mdpi.com These chiral compounds can serve as precursors for a variety of derivatives. A one-step procedure has been developed for creating a range of chiral lipophilic and conformationally rigid amines and heterocycles through the decarboxylation of adamantane-oxazolidin-2-one, which can be resolved into single enantiomers using a chiral auxiliary. unizg.hr
The synthesis of chiral amines embedded in the adamantane core can be achieved by the acid-catalyzed decarboxylation of adamantane-oxazolidin-2-one and subsequent reaction with a nucleophile. unizg.hr This provides a modular approach to chiral 1,2-disubstituted adamantane derivatives. unizg.hr
Chiral Resolution:
Chiral resolution is a common technique to separate a racemic mixture of a chiral compound into its individual enantiomers. This can be achieved by several methods, including:
Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then recovered by removing the resolving agent. A process for the chiral resolution of a substituted quinazoline (B50416) has been demonstrated by salt formation with a resolving agent, followed by crystallization. google.com
Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
A study on the deracemization of axially chiral nicotinamides by dynamic salt formation with enantiopure dibenzoyltartaric acid (DBTA) presents a relevant strategy. mdpi.com This method could potentially be applied to chiral analogs of this compound. mdpi.com
Preparation of Analogs
The synthesis of analogs of this compound involves modifications at various positions of the molecule, including the adamantane cage, the amide linker, and the pyridine ring.
Adamantane-Modified Analogs:
Modifications to the adamantane moiety can include the introduction of substituents at different positions or altering the cage structure itself. For example, the synthesis of amines and amides containing two adamantane, azaadamantane, or diamantane fragments has been reported. nih.gov These were synthesized in good yields, demonstrating the feasibility of incorporating sterically demanding diamondoid fragments. nih.gov
Pyridine Ring Analogs:
The isonicotinamide part of the molecule can be replaced with other heterocyclic systems. For instance, analogs where the pyridine ring is replaced by a pyrazine (B50134) have been synthesized. Current time information in Bangalore, IN.
| Compound Name | Structure | Synthetic Method |
| N-(1-adamantyl)pyrazine-2-carboxamide | Adamantane-pyrazine | Synthesized from pyrazinamide (B1679903) and 1-adamantylamine. Current time information in Bangalore, IN. |
Amide Linker Analogs:
The amide bond can be replaced with other functional groups. For example, 1-(1-adamantyl)-3-(heteroaryl)urea analogs have been synthesized, where the amide is replaced by a urea (B33335) linkage. researchgate.net
| Compound Name | Structure | Synthetic Method |
| 1-(1-adamantyl)-3-(heteroaryl)urea | Adamantane-urea-heteroaryl | Synthesized from 1-adamantyl isocyanate and various heteroarylamines. researchgate.net |
A variety of other analogs have been synthesized to explore the chemical space around this compound. These include compounds with different substituents on the pyridine ring and modifications to the adamantane cage.
Advanced Structural Elucidation and Solid State Characterization of N 1 Adamantyl Isonicotinamide and Its Complexes
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as a powerful technique for the unambiguous determination of molecular and crystal structures. researchgate.net For N-(1-Adamantyl)isonicotinamide, detailed structural information has been obtained from its hydrochloride salt, 4-[(1-Adamantyl)carbamoyl]pyridinium chloride. researchgate.net
The crystal structure reveals a monoclinic system with the space group P2₁/c. researchgate.net The detailed crystallographic data are presented in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₂₁N₂O⁺·Cl⁻ |
| Formula Weight | 292.80 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.117 (4) |
| b (Å) | 23.093 (13) |
| c (Å) | 11.241 (5) |
| β (°) | 127.56 (2) |
| Volume (ų) | 1464.5 (13) |
| Z | 4 |
| Temperature (K) | 293 |
The dihedral angle between the amide group and the pyridine (B92270) ring is a critical parameter that influences the molecular shape and potential for intermolecular interactions. In the crystal structure of 4-[(1-Adamantyl)carbamoyl]pyridinium chloride, this dihedral angle is 25.9 (1)°. researchgate.net
The flexibility around the amide bond and the bond connecting the amide nitrogen to the adamantyl cage results in specific torsion angles that minimize steric hindrance. The torsion angles involving the amide group and the pyridine ring are C2—C1—C6—O1 = 24.5 (3)° and C5—C1—C6—N2 = 26.7 (3)°. researchgate.net The corresponding torsion angles involving the nitrogen of the amide are C2—C1—C6—N2 = -157.5 (2)° and C5—C1—C6—O1 = -151.3 (2)°. researchgate.net These values indicate a twisted conformation, which is a common feature in such sterically demanding structures to alleviate torsional strain. nih.gov
The crystal packing of 4-[(1-Adamantyl)carbamoyl]pyridinium chloride is governed by a network of intermolecular interactions, including hydrogen bonding and hydrophobic contacts. researchgate.net The protonated pyridine nitrogen and the amide N-H group act as hydrogen bond donors, while the chloride anion and the carbonyl oxygen serve as acceptors.
| D—H···A | D-H | H···A | D···A | D-H···A |
|---|---|---|---|---|
| N—H···Cl | 0.86 | 2.28 | 3.135 (2) | 172 |
Data sourced from Zhang et al. researchgate.net
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the functional groups present in this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the adamantyl cage and the pyridine ring. The adamantyl protons typically appear as a set of broad multiplets in the aliphatic region (δ 1.5-2.5 ppm). chemicalbook.com The protons of the pyridine ring will be in the aromatic region (δ 7.0-9.0 ppm), with distinct chemical shifts for the protons ortho and meta to the amide group. The N-H proton of the amide linkage would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit signals corresponding to the carbon atoms of both the adamantyl and isonicotinamide (B137802) parts of the molecule. The adamantyl carbons are expected in the upfield region (δ 30-60 ppm). researchgate.net The carbons of the pyridine ring and the carbonyl carbon of the amide group will be found in the downfield region (δ 120-170 ppm).
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Adamantyl CH₂ | ~1.7 | ~36 |
| Adamantyl CH | ~2.1 | ~29 |
| Adamantyl C (quaternary) | - | ~52 |
| Pyridine H (ortho to C=O) | ~8.7 | ~150 |
| Pyridine H (meta to C=O) | ~7.8 | ~121 |
| Amide N-H | Broad singlet | - |
| Carbonyl C=O | - | ~165 |
Estimated values based on typical shifts for adamantane (B196018) and isonicotinamide derivatives. chemicalbook.comnih.gov
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. ucla.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.
The most prominent peaks would include the N-H stretching vibration of the amide group, typically observed in the range of 3300-3500 cm⁻¹. pg.edu.pl The C=O stretching of the amide (Amide I band) is expected to appear as a strong absorption around 1650-1680 cm⁻¹. pg.edu.pl The C-N stretching and N-H bending vibrations (Amide II band) would likely be found in the 1510-1570 cm⁻¹ region.
The aromatic C-H stretching vibrations of the pyridine ring are anticipated just above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the adamantyl group would be observed at lower wavenumbers.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | 3300 - 3500 |
| Amide | C=O stretch (Amide I) | 1650 - 1680 |
| Amide | N-H bend (Amide II) | 1510 - 1570 |
| Pyridine | Aromatic C-H stretch | > 3000 |
| Pyridine | C=C and C=N stretch | 1400 - 1600 |
| Adamantyl | C-H stretch | 2850 - 2950 |
Expected frequencies based on typical IR absorption ranges for the respective functional groups. pg.edu.pl
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing the exact mass of a compound with high accuracy, typically to within a few parts per million (ppm), HRMS allows for the unambiguous confirmation of its molecular formula. This level of precision is crucial in the structural elucidation of novel compounds and for distinguishing between isomers.
In the analysis of coordination complexes of this compound, HRMS would be employed to confirm the formation of the desired metal-ligand species in solution. The mass spectrum would be expected to show peaks corresponding to the intact complex ion, potentially with associated counter-ions or solvent molecules. The isotopic pattern of the metal ion would also be a key diagnostic feature in the mass spectrum.
The fragmentation pattern of this compound under mass spectrometric conditions can be predicted based on the known behavior of adamantane derivatives. A characteristic fragmentation would involve the cleavage of the amide bond, leading to the formation of a stable adamantyl cation (C₁₀H₁₅⁺) with a theoretical m/z of 135.1174.
Below are data tables detailing the theoretical exact mass of this compound and a hypothetical example of an HRMS analysis of a coordination complex.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Compound Name | Theoretical Exact Mass (m/z) [M+H]⁺ |
| C₁₆H₂₀N₂O | This compound | 257.16484 |
This table is interactive. Click on the headers to sort.
Table 2: Hypothetical HRMS Data for a Metal Complex of this compound
| Molecular Formula of Complex Ion | Complex Name (Hypothetical) | Theoretical Exact Mass (m/z) |
| [C₃₂H₄₀N₄O₂M]²⁺ (M=Metal) | Bis(this compound)metal(II) Complex | Varies based on Metal (M) |
This table is interactive and presents a hypothetical scenario for illustrative purposes.
Computational Chemistry and Molecular Modeling Studies of N 1 Adamantyl Isonicotinamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. unipd.it Methods like Density Functional Theory (DFT) are frequently used to compute a molecule's electronic structure and predict its behavior. researchgate.net
The electronic structure of a molecule dictates its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. bsu.by
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For N-(1-Adamantyl)isonicotinamide, the MEP would highlight electronegative regions, such as the oxygen and nitrogen atoms of the isonicotinamide (B137802) group, as likely sites for electrophilic attack or hydrogen bonding. Conversely, electropositive regions would indicate sites susceptible to nucleophilic attack. These calculations help predict how the molecule will interact with other molecules, including biological receptors. tesisenred.net
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical data obtained from quantum chemical calculations. Actual values depend on the specific computational method and basis set used.
| Property | Description | Predicted Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and binding interactions. |
| MEP Max/Min | Max/min values of the molecular electrostatic potential. | Predicts sites for non-covalent interactions. |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotatable bonds are the amide bond between the adamantyl and isonicotinamide moieties and the bond connecting the carbonyl group to the pyridine (B92270) ring.
Computational methods can map the potential energy surface of the molecule as a function of these rotations. drugdesign.org This process identifies low-energy, stable conformations known as energy minima. ic.ac.uknih.gov The global minimum represents the most stable conformation of the molecule. Understanding the conformational preferences is vital, as the specific 3D shape of the molecule determines how it fits into the binding site of a biological target. researchgate.net
Table 2: Example of Conformational Energy Profile for this compound (Illustrative) This table illustrates how relative energies change with the rotation (dihedral angle) around a key bond.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 0.5 | Gauche |
| 120 | 4.8 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. ijper.org These studies rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. tandfonline.com Quantum chemical calculations are a primary source for deriving these descriptors. mdpi.com
For this compound and its analogs, descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., LogP, polarizability). By building a mathematical model that links these descriptors to observed activity, researchers can predict the potency of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. tandfonline.com
Table 3: Common Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptor | Information Encoded |
| Electronic | HOMO/LUMO Energies | Reactivity, electron transfer ability |
| Steric/Topological | Molecular Weight | Size of the molecule |
| Steric/Topological | Molecular Surface Area | Accessibility for interaction |
| Thermodynamic | LogP (Octanol-Water Partition) | Lipophilicity, membrane permeability |
| Thermodynamic | Dipole Moment | Polarity and solubility |
Molecular Docking and Dynamics Simulations
While quantum chemistry focuses on the intrinsic properties of the ligand, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules like proteins or nucleic acids. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor's binding site. whiterose.ac.uk The process generates a score that estimates the binding affinity, with lower scores typically indicating stronger binding. nih.gov
Studies on adamantane (B196018) derivatives, including this compound, have shown their potential as antiviral agents. mdpi.com Molecular modeling suggests that this compound may target the membrane viral protein p37 of the vaccinia virus. mdpi.comresearchgate.net Docking studies predict that the compound binds within a pocket of the p37 protein, potentially inhibiting its function. researchgate.net The adamantane cage often anchors the molecule in a hydrophobic pocket, while the isonicotinamide portion can form specific hydrogen bonds with protein residues. semanticscholar.org
Table 4: Summary of Molecular Docking Results for this compound
| Biological Target | Predicted Binding Affinity (Score) | Key Interacting Residues (Predicted) | Reference |
| Vaccinia Virus Protein p37 | Not explicitly quantified, but identified as promising. | Not explicitly listed in abstracts. | mdpi.comresearchgate.net |
Following docking, the resulting ligand-protein complex can be analyzed to characterize the network of non-covalent interactions that stabilize the binding. volkamerlab.org These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-cation interactions. researchgate.net For this compound, the bulky, nonpolar adamantyl group is expected to form extensive hydrophobic interactions, while the nitrogen and oxygen atoms of the isonicotinamide ring are prime candidates for forming hydrogen bonds with amino acid residues in the binding pocket. mdpi.comsemanticscholar.org
To further refine the docking pose and assess the stability of the interaction network over time, molecular dynamics (MD) simulations are performed. nih.gov MD simulates the natural motion of atoms in the complex, providing insights into the flexibility of the ligand and protein and the durability of the key interactions. rsc.org A stable trajectory in an MD simulation, where the ligand remains in the binding pocket and maintains critical interactions, lends higher confidence to the predicted binding mode.
Table 5: Potential Ligand-Protein Interaction Types for this compound
| Part of Ligand | Interacting Residue Type | Type of Interaction | Significance |
| Adamantyl Cage | Aliphatic (e.g., Leucine, Valine) | Hydrophobic | Anchors the ligand in a nonpolar pocket. |
| Amide N-H | H-bond Acceptor (e.g., Aspartate) | Hydrogen Bond | Provides specificity and directional binding. |
| Amide C=O | H-bond Donor (e.g., Arginine, Serine) | Hydrogen Bond | Provides specificity and directional binding. |
| Pyridine Nitrogen | H-bond Donor (e.g., Serine, Threonine) | Hydrogen Bond | Enhances binding affinity and specificity. |
Mechanistic Insights into Potential Biological Activities
Computational modeling has provided significant insights into the potential biological mechanisms of this compound, particularly concerning its antiviral properties. Molecular modeling studies suggest that this compound may act as an inhibitor of the vaccinia virus (VACV), a member of the Orthopoxvirus genus. mdpi.comresearchgate.net The proposed mechanism of action involves the suppression of the phospholipase activity of the viral membrane protein p37. mdpi.comresearchgate.netresearchgate.net This protein is crucial for the virus's lifecycle, and its inhibition represents a key strategy for antiviral drug development.
Analysis of the compound's interaction with the p37 protein suggests that the adamantane fragment, a bulky and lipophilic cage-like hydrocarbon, plays a significant role. mdpi.com The adamantane moiety is a common feature in various antiviral agents. researchgate.net Studies on related adamantane derivatives have highlighted the importance of the amide bond and the substituent position on the aromatic ring for activity against orthopoxviruses, further supporting the proposed inhibitory action on the p37 protein. mdpi.comresearchgate.net The computational results align with in-vitro testing, where this compound was identified as a promising anti-orthopoxvirus agent with a high selectivity index. mdpi.comresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. science.govnih.gov This method aims to develop predictive models that can guide the design of new, more potent molecules.
Development of Predictive Models for Biological Activity
While specific 3D-QSAR models exclusively for this compound are not detailed in the available literature, the methodology has been applied to structurally related compounds, such as other adamantane-containing amide derivatives. researchgate.net The development of a QSAR model for a series of compounds including this compound would typically involve:
Data Set Compilation : Assembling a series of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values).
Descriptor Calculation : Computing various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors derived from the molecule's conformation.
Model Building : Using statistical methods, such as multiple linear regression or partial least squares (PLS), to build a mathematical equation linking the descriptors to the biological activity. researchgate.net
Validation : Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external test sets. researchgate.net
For related compound classes, QSAR models have successfully established statistically significant correlations, yielding high R² (correlation coefficient) and Q² (cross-validated correlation coefficient) values, indicating robust and predictive models. researchgate.netresearchgate.net
Identification of Key Structural Features Influencing Activity
Through QSAR studies on analogous compounds, several structural features have been identified as crucial for biological activity. These analyses, often visualized through contour maps from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), reveal the importance of specific properties at different molecular locations. science.govresearchgate.net
Key features typically influencing activity in related amide inhibitors include:
Steric Properties : The size and shape of substituents are often critical. The bulky adamantane group in this compound is a key steric feature that likely contributes significantly to its binding affinity. mdpi.comnih.gov CoMFA studies on similar molecules often show that bulky groups are favored in certain regions of the binding pocket. researchgate.net
Electrostatic Properties : The distribution of charge within the molecule is vital for interactions with polar residues in the target protein. The isonicotinamide ring, with its nitrogen atom and amide group, provides key electrostatic and hydrogen-bonding features. ontosight.ai
Hydrophobic Interactions : The lipophilic adamantane cage contributes to hydrophobic interactions with the target, which can be a strong driving force for binding. ontosight.ai
Hydrogen Bond Donors and Acceptors : The amide linkage provides a hydrogen bond donor (N-H) and an acceptor (C=O), which are fundamental for specific interactions with protein backbones or side chains. researchgate.netresearchgate.net
| Property | Value | Description |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 41.99 Ų | An indicator of a molecule's polarity, related to its ability to permeate cell membranes. |
| LogP | 3.4336 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |
| Rotatable Bonds | 2 | The number of bonds that allow free rotation, influencing conformational flexibility. |
Data derived from a related compound. chemscene.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the 3D arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. pharmacophorejournal.comresearchgate.net This approach is particularly useful when the 3D structure of the target protein is unknown.
For this compound, pharmacophore modeling has been instrumental in understanding its potential antiviral activity. mdpi.comresearchgate.net Studies have shown that its pharmacophoric profile is similar to that of tecovirimat (B1682736), a known and potent inhibitor of the orthopoxvirus membrane protein p37. mdpi.comresearchgate.netresearchgate.net This similarity provides a strong rationale for its observed biological activity and proposed mechanism.
A typical pharmacophore model for this class of compounds would include features such as:
A hydrophobic/aliphatic group (provided by the adamantane cage).
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the amide N-H group).
An aromatic ring feature (the pyridine ring of the isonicotinamide moiety). pharmacophorejournal.com
By generating and validating such a pharmacophore model, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features. nih.govfrontiersin.org This ligand-based approach allows for the discovery of new chemical scaffolds that may have similar or improved activity, selectivity, or pharmacokinetic properties. The comparison with tecovirimat strongly suggests that this compound fits the pharmacophore required for p37 protein inhibition, making it a valuable lead compound for designing new anti-orthopoxvirus agents. mdpi.comresearchgate.netresearchgate.net
| Computational Method | Key Finding | Implication |
|---|---|---|
| Molecular Modeling/Docking | Potential inhibition of viral membrane protein p37. mdpi.comresearchgate.net | Provides a specific biological target for the compound's antiviral activity. |
| Mechanistic Analysis | Suppression of the phospholipase activity of the p37 protein. mdpi.comresearchgate.net | Elucidates the specific biochemical pathway disrupted by the compound. |
| Pharmacophore Modeling | Pharmacophoric profile is similar to the known p37 inhibitor, tecovirimat. mdpi.comresearchgate.net | Validates the compound as a promising scaffold for ligand-based drug design against orthopoxviruses. |
Mechanistic Investigations of Biological Activities of N 1 Adamantyl Isonicotinamide in Vitro and in Silico Focus
Antiviral Activity Research
N-(1-Adamantyl)isonicotinamide has been identified as a compound with significant antiviral properties, particularly against members of the Orthopoxvirus genus. In vitro studies have demonstrated its efficacy against the vaccinia virus (VACV), a model virus for the more dangerous variola virus that causes smallpox. mdpi.comresearchgate.net
Research has highlighted this compound (referred to as compound 2 in a key study) as the most promising among a series of synthesized adamantane (B196018) derivatives for its high antiviral activity and low toxicity. mdpi.comresearchgate.net Its effectiveness was evaluated in the context of a global surge in mpox cases in 2022, which renewed scientific interest in developing new treatments for orthopoxvirus infections. mdpi.comresearchgate.net The compound's antiviral activity against the vaccinia virus (Copenhagen strain) was confirmed through biological testing. mdpi.com
The table below summarizes the in vitro antiviral activity of this compound against the Vaccinia Virus.
| Compound Name | Virus | Selectivity Index (SI) | Notes |
| This compound | Vaccinia Virus (VACV) | 115 | Demonstrated the highest antiviral activity and lowest toxicity among the studied adamantane derivatives. mdpi.comresearchgate.net |
Other studies on adamantane derivatives have also shown activity against a wide range of viruses, including various influenza A strains and, to a lesser extent, Human Immunodeficiency Virus (HIV-1). nih.gov However, the most striking and specific activity for many of these new derivatives remains against influenza viruses. nih.gov Specifically for orthopoxviruses, research has shown that the cowpox virus tends to have less sensitivity to adamantane-based antiviral compounds compared to the vaccinia virus. nih.gov
The proposed antiviral mechanism of this compound against orthopoxviruses involves the inhibition of the membrane viral protein p37. mdpi.comresearchgate.netresearchgate.net This protein is crucial for the formation of the viral envelope and the subsequent release of new virus particles from the host cell, playing a vital role in viral spread and replication. researchgate.net The p37 protein is encoded by the F13L gene and is highly conserved among orthopoxviruses. researchgate.net
Molecular modeling studies suggest that this compound can suppress the phospholipase activity of the p37 protein. mdpi.comresearchgate.netresearchgate.net This hypothesis is supported by the similarity of its pharmacophoric profile to that of tecovirimat (B1682736), a known inhibitor of the p37 protein. mdpi.comresearchgate.net The binding site for these adamantane derivatives is thought to be within the phospholipase domain of the p37 protein. researchgate.net The inhibition of this protein obstructs the process of viral packaging and egress from the infected cell. researchgate.net
The antiviral potency of adamantane derivatives is significantly influenced by their chemical structure. For anti-orthopoxvirus activity, the core adamantane cage acts as a lipophilic carrier that helps transport functional groups to the viral target, such as the p37 protein. mdpi.comresearchgate.net
Key findings from structure-activity relationship (SAR) studies include:
Substituents on the Adamantane Nucleus: The presence of alkyl groups on the adamantane cage has been found to be detrimental, leading to a decrease in antiviral activity and an increase in cytotoxicity. nih.gov Similarly, substitution at the tertiary positions of the adamantane nucleus in amantadine (B194251) reduces its anti-influenza A activity. scispace.com
Amide/Linker Group: The amide bond in this compound is a significant feature. Studies on related compounds have demonstrated the importance of the amide or N-acyl-hydrazone bond between the adamantane moiety and an aromatic ring for antiviral activity. researchgate.net
Aromatic/Heteroaromatic Fragments: The isonicotinamide (B137802) portion (a pyridine (B92270) ring) of the molecule is crucial. In a series of adamantane derivatives, those containing aromatic and heteroaromatic fragments were synthesized and tested for their antiviral properties. mdpi.com For anti-influenza activity, the combination of the lipophilic adamantane cage with polar groups is considered important for potential M2 protein inhibitors. mdpi.com
N-Substituents: For anti-influenza A activity, it has been observed that increasing the size of N-substituents on amantadine generally diminishes its potency. scispace.com
In the specific case of this compound and related compounds active against vaccinia virus, the pharmacophore model based on the known inhibitor tecovirimat was used to select potentially active molecules for synthesis and testing. mdpi.com
Enzyme Inhibition Studies
Beyond its antiviral properties, the adamantane scaffold is utilized in compounds designed to inhibit specific host enzymes implicated in metabolic diseases.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme plays a key role in converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome, diabetes, and obesity. nih.govuchile.cl A series of novel adamantyl heterocyclic ketones have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov These inhibitors feature an adamantyl moiety that packs against the NADP(H) nicotinamide (B372718) ring within the enzyme's binding site. bath.ac.uk While research has focused on adamantyl ketones and other derivatives, the general structural class of adamantane-containing compounds has shown high inhibitory activity against the 11β-HSD1 enzyme. nih.govgoogle.com.na
Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical cofactor for cellular metabolism. frontiersin.orgnih.gov Cancer cells are highly dependent on NAMPT for their proliferation, making it an attractive target for anticancer drugs. researchgate.net Inhibitors of NAMPT often contain a nitrogen-containing aromatic group, such as a pyridine ring, which is a core feature of this compound. researchgate.net The inhibition of NAMPT leads to the depletion of intracellular NAD+, which in turn can cause cell death. researchgate.net While numerous NAMPT inhibitors have been developed, specific studies characterizing the direct interaction of this compound with this enzyme are part of ongoing research into nicotinamide-based compounds. frontiersin.orgmdpi.com
Kinetic analysis provides quantitative measures of the inhibitory potential of compounds against their target enzymes.
Antiviral Activity (p37 Inhibition): The inhibitory concentration (IC50) is a common metric for antiviral potency. For a series of adamantane derivatives designed as p37 inhibitors, IC50 values against vaccinia virus replication were determined to be in the micromolar to sub-micromolar range. nih.gov For instance, N-(1-adamantyl)-4-trifluoromethylbenzamide, a related compound, showed an effective concentration (IC50) of 0.133 µM against vaccinia virus. nih.gov
The table below shows the IC50 values for selected adamantane derivatives against various orthopoxviruses.
| Compound | Virus | IC50 (µM) | Selectivity Index (SI) |
| N-(1-adamantyl)-4-trifluoromethylbenzamide (5) | Vaccinia Virus | 0.133 | >2325 |
| N-(1-adamantyl)-4-trifluoromethylbenzamide (5) | Mousepox Virus | 0.492 | >628 |
| N-(1-adamantyl)-4-trifluoromethylbenzamide (5) | Cowpox Virus | 0.928 | 333 |
| Trifluoromethylbenzamide (12) | Vaccinia Virus | 0.216 | 1428 |
| Trifluoromethylbenzamide (12) | Mousepox Virus | 0.569 | >543 |
| Trifluoromethylbenzamide (12) | Cowpox Virus | 0.960 | >321 |
Data from a study on adamantane derivatives as p37 inhibitors. nih.gov
11β-HSD1 Inhibition: For adamantyl ethanone (B97240) derivatives, potent inhibition of the 11β-HSD1 enzyme has been demonstrated with IC50 values around 60 nM in a cellular assay. nih.gov Further optimization of related nicotinic amide inhibitors has led to compounds with good potency and selectivity. acs.org
NAMPT Inhibition: The potency of NAMPT inhibitors is also quantified by IC50 values. The benchmark inhibitor FK866 exhibits nanomolar activity. mdpi.com Newer generations of inhibitors have shown IC50 values in the picomolar range against certain cancer cell lines. researchgate.net For example, a potent NAMPT inhibitor (compound 11 in a specific study) was identified with an IC50 of 5 nM. frontiersin.org The mode of inhibition for many of these compounds is competitive with nicotinamide (NAM), one of the enzyme's natural substrates. researchgate.net
Molecular Basis of Selectivity against Isoforms and Related Enzymes
The isonicotinamide structure, an isomer of nicotinamide (NAM), is a crucial component for interaction with NAD+-dependent enzymes, most notably the sirtuin (SIRT) family of deacetylases. Nicotinamide itself is a known product and feedback inhibitor of sirtuins. nih.govplos.org The inhibitory mechanism involves the rebinding of NAM to a reaction intermediate, which promotes the reverse reaction, reforming the NAD+ cofactor at the expense of the deacetylation process. nih.gov
While direct studies on the selectivity of this compound are not extensively detailed in the available literature, the inhibitory potential of its core components provides insight. Isonicotinamide, like nicotinamide, inhibits sirtuin activity. However, the potency can differ between sirtuin isoforms. For instance, in vitro studies have shown that isonicotinamide is a significantly weaker inhibitor of SIRT1 and SIRT3 compared to nicotinamide. frontiersin.org
Table 1: Comparative IC50 Values for Sirtuin Inhibition
| Compound | SIRT1 IC50 (mM) | SIRT3 IC50 (µM) |
|---|---|---|
| Nicotinamide (NAM) | 0.0681 | 36.7 |
| Isonicotinamide (isoNAM) | 12.2 | 13,800 |
Data sourced from experimental kinetic analysis. frontiersin.org
The presence of the bulky, three-dimensional adamantyl group attached to the isonicotinamide core is expected to be a major determinant of selectivity. ontosight.ai This lipophilic cage structure can influence how the molecule fits into the enzyme's binding pocket. Sirtuin isoforms possess structural differences in their active sites, particularly in the clefts that bind the NAD+ cofactor and the acetylated substrate. nih.govnih.gov The adamantyl moiety could create steric hindrance or favorable hydrophobic interactions within these pockets, thus altering the binding affinity and conferring selectivity for or against specific sirtuin isoforms (e.g., SIRT1, SIRT2, or SIRT3) that is distinct from isonicotinamide alone. frontiersin.orgresearchgate.net Molecular docking analyses of other adamantane-containing compounds have shown they can occupy the NAD+ binding site of SIRT1. researchgate.net This suggests that the adamantyl group plays a key role in guiding the molecule to the active site, potentially leading to isoform-selective inhibition.
Antimicrobial Activity Investigations
The incorporation of an adamantane moiety into various molecular scaffolds is a known strategy in medicinal chemistry to enhance antimicrobial potential. nih.govnih.gov
Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)
While comprehensive data specifically for this compound is limited, studies on closely related adamantane derivatives demonstrate a pattern of antibacterial activity. Many N-(1-adamantyl)carbothioamide derivatives have shown marked activity against Gram-positive bacteria and weaker to moderate activity against Gram-negative bacteria. nih.govconsensus.app This suggests a potential selectivity in the action of such compounds. For example, certain adamantane-thiazole compounds displayed potent, broad-spectrum antibacterial activity. researchgate.net
The mechanism of action for many antimicrobials involves penetrating the bacterial cell wall or membrane to reach internal targets. mdpi.com The difference in cell wall structure between Gram-positive (thick peptidoglycan layer) and Gram-negative (outer membrane) bacteria is a critical factor in determining antibacterial spectrum. mdpi.comfrontiersin.org The lipophilic nature of the adamantyl group can facilitate passage through the lipid-rich membranes, but the complex outer membrane of Gram-negative bacteria often presents a more significant barrier, which may explain the observed trend of higher efficacy against Gram-positive strains for some adamantane derivatives. nih.gov
Table 2: Antibacterial Activity of Selected Adamantane Derivatives
| Compound Type | Activity against Gram-Positive Bacteria | Activity against Gram-Negative Bacteria | Reference |
|---|---|---|---|
| N-(1-adamantyl)carbothioamides | Marked Activity | Weak to Moderate Activity | nih.gov |
| (Z)-N-(adamantan-1-yl)-diarylthiazol-imines | Potent Activity | Potent Activity (Broad Spectrum) | researchgate.net |
| N-{4-[2-(adamantylamino)-2-oxoethyl]-1,3-oxazol-2-yl}pyridine-3-carboxamide | Active against S. aureus, S. epidermidis | Active against E. coli, K. pneumonia | ijpsr.info |
This table summarizes findings for structurally related compounds, suggesting the potential spectrum of this compound.
Assessment of Antifungal Efficacy
The antifungal potential of this compound is not clearly established. Studies on some N-(1-adamantyl)carbothioamide derivatives reported an absence of antifungal activity against the yeast-like fungus Candida albicans. nih.gov However, other adamantane-containing structures, such as certain thiazole (B1198619) derivatives, have demonstrated potent activity against C. albicans. researchgate.net
Derivatives of isonicotinamide's parent structure, isoniazid (B1672263), have also been synthesized and screened for antifungal properties, with some showing notable efficacy. hilarispublisher.com This indicates that the isonicotinamide scaffold can be a component of antifungal agents. Given the conflicting data from related compounds, the specific antifungal efficacy of this compound would require direct experimental evaluation.
Preliminary Studies on Cellular Targets and Pathways (if mechanistic details are available)
Specific mechanistic details on the cellular targets for the antimicrobial action of this compound are not available in the reviewed literature. For many antimicrobial peptides and small molecules, potential mechanisms include the disruption of microbial membranes, inhibition of cell wall synthesis, or interference with essential intracellular processes like DNA, protein, or enzyme function. mdpi.comfrontiersin.org For adamantane derivatives in general, a primary role of the adamantyl group is to increase lipophilicity, which can enhance the compound's ability to interact with and disrupt bacterial membranes. ontosight.ai Without specific studies, it can be hypothesized that the antimicrobial effects of this compound could stem from a combination of membrane disruption and/or inhibition of essential bacterial enzymes, potentially including those involved in metabolic pathways analogous to those targeted in eukaryotic cells.
Broader Mechanistic Biological Investigations
Exploration of Interactions with Cellular Pathways (e.g., NAD+ metabolism)
The isonicotinamide portion of the molecule strongly implicates an interaction with NAD+ metabolism. NAD+ is a fundamental coenzyme in cellular redox reactions and is also a critical substrate for several signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). plos.orgnih.govnih.gov These enzymes cleave NAD+ to function, producing nicotinamide (NAM) as a byproduct. wikipedia.org
The resulting NAM is recycled back into NAD+ via the NAD+ salvage pathway. nih.gov this compound, through its isonicotinamide moiety, can participate in this dynamic. It can act as a competitive inhibitor of NAD+-consuming enzymes like sirtuins by mimicking the product, NAM. nih.gov This inhibition can downregulate sirtuin-mediated processes.
Conversely, because isonicotinamide is a form of vitamin B3, it can also serve as a precursor for NAD+ synthesis. wikipedia.orgidentifiers.org An increase in the intracellular pool of NAD+ can have the opposite effect, acting as a potent activator of sirtuins and other NAD+-dependent enzymes. plos.org Therefore, this compound could have a dual, context-dependent role: short-term inhibition of sirtuins via product mimicry, followed by a potential long-term activation if it is metabolized to boost cellular NAD+ levels. This interplay is central to its broader mechanistic profile.
Receptor Binding Studies and Ligand-Target Engagement (excluding clinical data)
The mechanistic understanding of a compound's biological activity is fundamentally rooted in its interaction with specific molecular targets. For this compound, investigations into its receptor binding and ligand-target engagement have been primarily focused on its antiviral properties, with in silico modeling providing significant insights into its potential mechanism of action. While the broader receptor profile of this specific compound is not extensively documented in publicly available research, the existing studies offer a detailed view of its engagement with a key viral protein.
In Vitro Antiviral Activity and Target Engagement Hypothesis
Research into the biological activities of this compound has identified it as a potent antiviral agent, particularly against orthopoxviruses. A significant study investigating a series of adamantane derivatives found that this compound (designated as compound 2 in the study) demonstrated high antiviral activity against the vaccinia virus (VACV). mdpi.com The compound was noted for having the lowest toxicity among the most promising derivatives, resulting in a high selectivity index. mdpi.com
The antiviral activity of this compound is hypothesized to be linked to the inhibition of the viral membrane protein p37. mdpi.com This protein is a highly conserved peripheral membrane protein encoded by the F13L gene and is crucial for the formation of enveloped virions, making it essential for viral dissemination. mdpi.comresearchgate.net The p37 protein is a known target for the effective anti-orthopoxvirus drug tecovirimat. mdpi.comresearchgate.net The hypothesis that this compound targets p37 is supported by the similarity of its pharmacophoric profile to that of tecovirimat. mdpi.com
The in vitro antiviral activity of this compound against the vaccinia virus is summarized in the table below.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | Data not explicitly provided in µM, but noted for high activity | >200 | 115 |
In Silico Molecular Modeling and Ligand-Target Engagement
To further investigate the mechanism of action, molecular modeling studies have been conducted to simulate the interaction between this compound and the vaccinia virus p37 protein. mdpi.com These in silico analyses suggest that the compound can effectively bind to and inhibit the phospholipase activity of this viral protein. mdpi.com
The molecular docking studies revealed specific interactions between this compound and the amino acid residues within the binding site of the p37 protein. The adamantane moiety, a bulky and lipophilic group, plays a crucial role in anchoring the molecule within a hydrophobic pocket of the target protein. The isonicotinamide portion of the molecule is involved in forming key hydrogen bonds and other interactions with the protein's active site.
The analysis of the pharmacophoric profiles of this compound and other active adamantane derivatives indicates a common structure-activity relationship. The presence of a donor-acceptor fragment and an aromatic ring, in addition to the adamantane cage, appears to be important for the antiviral activity. mdpi.com The molecular dynamics simulations further support the stable binding of this compound to the p37 protein. mdpi.com
While adamantane derivatives have been explored for their activity against a wide range of other targets, including central nervous system receptors like NMDA receptors and P2X7 receptors, as well as enzymes such as histone deacetylases (HDACs) and sirtuins, specific receptor binding data (e.g., Ki or IC50 values) for this compound against these targets are not extensively reported in the scientific literature. researchgate.netnih.govidentifiers.orgebi.ac.uk Therefore, the primary evidence for its ligand-target engagement currently points towards the inhibition of the orthopoxvirus p37 protein.
Coordination Chemistry and Materials Science Applications of N 1 Adamantyl Isonicotinamide
Role as a Ligand in Metal Complexation and Coordination Polymer Formation
Detailed studies on the role of N-(1-Adamantyl)isonicotinamide as a ligand for the formation of metal complexes and coordination polymers are not readily found in the surveyed scientific literature. Consequently, specific details regarding the synthesis and structural characterization of its metal complexes, as well as its coordination modes and the resulting supramolecular assemblies, remain largely unexplored.
Synthesis and Structural Characterization of Metal-N-(1-Adamantyl)isonicotinamide Complexes
There is a lack of available data on the synthesis and structural characterization of metal complexes specifically involving this compound as a primary ligand. While research on related compounds, such as those involving other isonicotinamide (B137802) derivatives and adamantane-containing co-ligands, has been published, this information is not directly applicable to the title compound.
Investigation of Coordination Modes and Supramolecular Assemblies
Without experimental data from techniques such as single-crystal X-ray diffraction for metal complexes of this compound, a definitive analysis of its coordination modes and the resulting supramolecular structures is not possible. The bulky adamantyl group is expected to play a significant role in directing the assembly of coordination networks through steric hindrance and weak intermolecular interactions, but specific examples are not documented.
Potential Integration into Advanced Functional Materials
The potential for integrating this compound into advanced functional materials is an area that warrants future investigation. The unique combination of a coordinating pyridyl group and a rigid, bulky adamantyl substituent suggests that this ligand could be a valuable building block in crystal engineering and materials design.
Design of Hybrid Materials with Unique Properties
The design of hybrid organic-inorganic materials incorporating this compound could lead to materials with interesting properties, such as high thermal stability, porosity, or specific host-guest capabilities. However, at present, there are no published reports detailing the design or synthesis of such hybrid materials.
Exploration in Polymer Chemistry and Nanomaterials
The applicability of this compound in polymer chemistry and the development of nanomaterials is another area that remains to be explored. Its structure suggests potential use as a monomer or a functionalizing agent, but no specific research in these areas has been identified.
Future Research Directions and Translational Perspectives for N 1 Adamantyl Isonicotinamide
Development of Next-Generation Adamantyl-Isonicotinamide Architectures for Targeted Mechanistic Studies
The future development of adamantyl-isonicotinamide-based compounds will heavily rely on the rational design and synthesis of next-generation analogs to probe specific biological targets and elucidate detailed structure-activity relationships (SAR). The adamantane (B196018) moiety is a popular and effective component in designing inhibitors for various enzymes due to its bulky and hydrophobic nature. nih.gov By systematically modifying the adamantane core, the isonicotinamide (B137802) group, and any linking structures, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules.
Research has already demonstrated the value of this approach. For instance, studies on adamantyl carboxamide and acetamide (B32628) derivatives as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors revealed critical SAR insights. It was found that N-methyl amide analogues often exhibit higher potency than the corresponding NH analogues. nih.gov Furthermore, substitution on attached aromatic rings can dramatically alter activity; an amino group at the 3-position of a benzene (B151609) ring resulted in a potent inhibitor, whereas acetamido, methyl, or chloro groups at the same position failed to produce significant activity. nih.gov The replacement of the adamantyl group with structurally similar moieties like (p-tolyl)cyclopropyl has also been explored, yielding compounds with comparable inhibitory activity, suggesting avenues for creating novel scaffolds. nih.gov
Future work will likely involve:
Bioisosteric Replacement: Systematically replacing parts of the N-(1-Adamantyl)isonicotinamide structure with bioisosteres to improve properties. For example, installing fluorine on the adamantane bridgeheads has been shown to improve physicochemical properties and metabolic stability in related adamantanyl benzamides. acs.org
Scaffold Hybridization: Combining the adamantyl-isonicotinamide scaffold with other pharmacophores to create hybrid molecules with novel or enhanced activities. researchgate.net The introduction of an adamantane moiety to other bioactive scaffolds, such as purines, has been shown to enhance anticancer activity. nih.govrsc.org
Diverse Linker Chemistry: Exploring a wider range of chemical linkers between the adamantane group and the isonicotinamide (or a replacement) ring to optimize interactions with target proteins. Studies on adamantane derivatives have successfully utilized amide, acetamide, and isothiourea linkages. researchgate.netnih.gov
These synthetic efforts will generate libraries of novel compounds essential for detailed mechanistic studies, helping to map the binding pockets of target proteins and understand the molecular basis of their biological effects.
| Compound Class | Key Structural Feature | Research Finding | Reference |
| Adamantyl Carboxamides | N-methyl amide substitution | Increased inhibitory potency against 11β-HSD1 compared to NH analogues. | nih.gov |
| Adamantyl-Thionicotinic Acids | Carboxylic acid vs. amide/nitrile | The carboxylic acid derivative was the most potent vasorelaxant and antioxidant. | mdpi.com |
| Adamantane-based Purines | Adamantyl substitution | The presence of an adamantyl moiety enhanced anti-cancer activity against leukemia and breast adenocarcinoma cell lines. | nih.govrsc.org |
| Adamantyl Isothioureas | Morpholine derivatives | Showed higher cytotoxic effect against hepatocellular carcinoma cell lines compared to 4-phenylpiperazine analogues. | nih.gov |
Integration into Multi-Target Ligand Design Strategies for Polypharmacology
The complexity of diseases like cancer and neurodegenerative disorders has spurred a shift from the "one-target, one-drug" paradigm towards polypharmacology, which involves designing single chemical entities that can modulate multiple targets simultaneously. mdpi.comcore.ac.uk The adamantane scaffold is particularly well-suited for this approach, as its lipophilicity can enhance the ability of a molecule to interact with multiple biological targets. researchgate.netpensoft.net
Future strategies for integrating the this compound scaffold into multi-target-directed ligands (MTDLs) include:
Pharmacophore Merging: Combining the essential pharmacophoric elements of ligands for two or more different targets into a single, highly integrated molecule containing the adamantyl-isonicotinamide framework. mdpi.com This approach aims to create smaller molecules with better drug-like properties compared to simply linking two separate ligands.
Dual-Target Inhibition: Designing derivatives that act as dual inhibitors of synergistic targets. For example, N-(1-Adamantyl)benzamides have been developed as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), which represents a promising strategy for anti-inflammatory therapy. acs.org
Fragment-Based Growth: Using the adamantyl-isonicotinamide core as a starting point and "growing" fragments known to bind to a second target of interest.
The versatility of the adamantyl group has been noted in the design of drugs for various pharmacotherapeutic applications, confirming its utility in developing multi-target agents. pensoft.net This approach is not just about combining activities but achieving a synergistic effect where the combined action is greater than the sum of its parts, potentially leading to more effective treatments for complex diseases. mdpi.com
Advanced Computational Guided Discovery and Optimization of Novel Chemical Entities
Computational methods are becoming indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new therapeutic agents. nih.gov For this compound and its derivatives, advanced computational approaches will be crucial for navigating the vast chemical space and identifying promising new candidates.
Key computational strategies for future research include:
Molecular Docking and Dynamics: Using molecular docking to predict the binding modes of novel adamantyl-isonicotinamide analogs within the active sites of target proteins. mdpi.com Subsequent molecular dynamics simulations can then provide insights into the stability of these interactions and the conformational changes involved. mdpi.com Such studies have already been used to provide mechanistic insights into the vasorelaxant and antioxidant activities of adamantyl-containing thionicotinic acid derivatives. mdpi.com
Generative Deep Learning: Employing chemical language models (CLMs) and other generative deep learning architectures to design novel molecules de novo. nih.gov These models can be trained on known ligands for specific targets and then used to generate new chemical entities with optimized properties, including multi-target activity. nih.gov This approach has already been successfully used to design dual-target ligands with confirmed biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of adamantyl-isonicotinamide derivatives with their biological activities. mdpi.com These models, often built using descriptors from density functional theory (DFT) calculations, can then be used to predict the activity of virtual compounds before their synthesis. mdpi.com
In Silico Pharmacokinetic Prediction: Using computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds, helping to prioritize candidates with favorable drug-like profiles. rsc.org
These computational methods will accelerate the discovery-optimization cycle, allowing researchers to focus laboratory resources on synthesizing and testing the most promising compounds identified through virtual screening and design.
Exploration of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to and modulating the function of a specific protein. mdpi.com Potent and selective inhibitors often serve as valuable probes to investigate the function of enzymes and other proteins in both healthy and diseased states. nih.gov The this compound scaffold, with its potential for high-affinity and selective binding, is an excellent candidate for development into sophisticated chemical probes.
Future research in this area will focus on:
Fluorescent Probes: Attaching fluorophores to the adamantyl-isonicotinamide core to create fluorescent ligands. These probes can be used for various applications, including flow cytometry, competitive binding assays, and cellular imaging to visualize the distribution and dynamics of target proteins. nih.gov Recently, a class of fluorescent N-adamantyl derivatives was successfully developed to detect the cannabinoid receptor subtype 2 (CB2R), a key biomarker in inflammation and neurodegeneration. nih.gov
Activity-Based Probes (ABPs): Designing ABPs that incorporate the adamantyl-isonicotinamide scaffold along with a reactive "warhead" and a reporter tag (like an alkyne for "click" chemistry). mdpi.com These probes form a covalent bond with their target protein, allowing for its identification and quantification in complex biological samples like cell lysates. Diazirine-based photoaffinity tags are particularly promising as they offer improved labeling efficiency and reduced background signals compared to older technologies. mdpi.com
Target Identification: Using adamantyl-isonicotinamide-based probes in chemical proteomics workflows to identify novel binding partners and off-targets. For example, a clickable photoprobe based on an adamantyl derivative led to the identification of malate (B86768) dehydrogenase 2 (MDH2) as a target protein. researchgate.net This is crucial for understanding the full biological effects of a compound and for identifying new therapeutic opportunities.
By developing a toolbox of chemical probes based on the this compound structure, researchers will be able to dissect complex biological pathways and validate new drug targets with unprecedented precision.
Q & A
Q. Basic Research Focus
- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm ≥95% purity .
- Structural Confirmation :
What biological targets are associated with this compound, and what in vitro assays are appropriate for evaluating its activity?
Q. Advanced Research Focus
- Targets : Adamantyl derivatives are linked to soluble epoxide hydrolase (sEH) inhibition, with IC₅₀ values in the nanomolar range (e.g., 1.2 nM for structurally similar urea derivatives) .
- Assays :
How does the adamantyl moiety influence the physicochemical properties and target binding of this compound?
Q. Advanced Research Focus
- Physicochemical Impact : The adamantyl group enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility.
- Binding Interactions :
What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Q. Advanced Research Focus
- Data Discrepancy Analysis :
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify confounding variables .
How can computational methods predict the binding interactions between this compound and its target proteins?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to model interactions with sEH (PDB: 4D04). Key residues (e.g., Tyr383, Asp335) may form hydrogen bonds with the isonicotinamide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
